Cyclopropa[4,5]cyclopenta[1,2-B]pyridine
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Overview
Description
Cyclopropa[4,5]cyclopenta[1,2-B]pyridine is a complex organic compound characterized by its unique fused ring structure, which includes a cyclopropane ring fused to a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a pyridine derivative, which undergoes a series of transformations including cyclopropanation and cyclopentannulation to form the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropa[4,5]cyclopenta[1,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Cyclopropa[4,5]cyclopenta[1,2-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to fit into particular binding sites on enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropa[4,5]cyclopenta[1,2-B]pyridine-6,6(5H)-dimethanol: This compound has a similar fused ring structure but includes additional functional groups that may alter its reactivity and applications.
Spiro[cyclopropane-1,2′-steroids]:
Uniqueness
This compound is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of complex organic molecules and in the study of molecular interactions .
Biological Activity
Cyclopropa[4,5]cyclopenta[1,2-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships.
Chemical Structure and Properties
This compound features a fused bicyclic structure that contributes to its stability and reactivity. The presence of nitrogen atoms in the ring system enhances its interactions with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. These interactions can include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases and phosphodiesterases, which are critical in signaling pathways related to cancer and inflammation .
- Receptor Modulation : It can modulate receptor activity, particularly those involved in neurotransmission and cell signaling. This modulation can lead to altered cellular responses such as proliferation or apoptosis .
Cytotoxicity Assays
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate significant antiproliferative activity against several types of cancer cells:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Colon (HCT116) | 12.5 | Induction of apoptosis |
Breast (MCF-7) | 15.0 | Cell cycle arrest |
Ovarian (SK-OV-3) | 20.0 | Inhibition of migration |
These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the nitrogen atoms or the carbon backbone can significantly alter its potency and selectivity:
- Fluorination : Introduction of fluorine atoms enhances binding affinity to target proteins.
- Alkyl Substituents : Varying alkyl groups can modulate lipophilicity and cellular uptake.
A recent study demonstrated that derivatives with specific substitutions exhibited improved efficacy in inhibiting tumor growth in vivo .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Colorectal Cancer Model : In a xenograft model using HCT116 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.01). Histological analysis revealed increased apoptosis within the tumors treated with the compound .
- Breast Cancer Therapy : A study involving MCF-7 cells showed that treatment with this compound led to downregulation of estrogen receptor signaling pathways, contributing to reduced cell proliferation .
Properties
CAS No. |
564478-11-1 |
---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
10-azatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5N/c1-2-6-4-7-5-8(7)9(6)10-3-1/h1-5H |
InChI Key |
IUQAOMGGUWXJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC3=C2N=C1 |
Origin of Product |
United States |
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